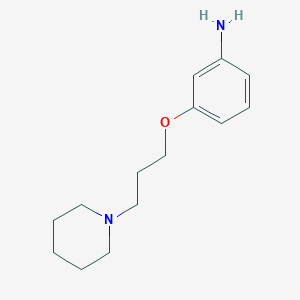

3-(3-(Piperidin-1-yl)propoxy)aniline

Description

Contextualization within Pharmacophore Design and Medicinal Chemistry

In medicinal chemistry, a pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The 3-(3-(Piperidin-1-yl)propoxy)aniline scaffold presents a compelling combination of pharmacophoric features that medicinal chemists can exploit.

The Aniline (B41778) Core: The aniline group (a benzene (B151609) ring with an amino group) serves as a versatile anchor. The primary amine (-NH₂) is a key hydrogen bond donor and can be readily modified to introduce other functional groups, allowing chemists to fine-tune the molecule's properties, such as solubility and bioavailability. This core is prevalent in a wide range of pharmaceuticals. ontosight.ainih.gov

The Propoxy Linker: The three-carbon ether linkage provides crucial flexibility. This allows the two terminal ring systems (aniline and piperidine) to orient themselves optimally to fit into the binding pockets of biological targets like enzymes or receptors. The length and nature of this linker are critical variables in optimizing a drug candidate's potency and selectivity.

The Piperidine (B6355638) Moiety: As one of the most common heterocyclic rings found in FDA-approved drugs, the piperidine ring is a cornerstone of drug design. arizona.edunih.gov Its saturated, six-membered ring structure is not flat and exists in a stable "chair" conformation. wikipedia.org The nitrogen atom within the piperidine ring is basic, which can be crucial for forming ionic interactions with acidic residues in a biological target. This feature also improves the aqueous solubility of the molecule, a vital property for drug candidates.

The combination of a hydrogen bond-donating aniline, a flexible linker, and a basic, interactive piperidine ring makes this scaffold a privileged structure for targeting a wide array of biological macromolecules.

Historical Development and Significance of Related Chemical Entities in Drug Discovery

The importance of the this compound scaffold is built upon a long history of its constituent parts in drug discovery.

Piperidine: First isolated from piperine, the compound responsible for the pungency of black pepper, the piperidine motif is found in numerous natural alkaloids with potent biological activities, such as the toxin coniine and the smoking cessation aid lobeline. wikipedia.org Its introduction into synthetic medicinal chemistry led to the development of a vast number of drugs, including major blockbusters. arizona.edu Piperidine derivatives have been successfully developed as analgesics, antipsychotics, antihistamines, and anticancer agents, demonstrating the ring's remarkable therapeutic versatility. arizona.eduresearchgate.net

Aniline: Aniline derivatives have been central to the development of pharmaceuticals since the dawn of the modern pharmaceutical industry. Early synthetic drugs, such as phenacetin, were aniline derivatives. While some early examples had toxicity issues, modern medicinal chemistry has refined the use of the aniline scaffold. It is now a key component in many targeted therapies, particularly kinase inhibitors used in oncology, where the amino group often forms a critical hydrogen bond in the ATP-binding pocket of the target enzyme. researchgate.net

Flexible Linkers: The strategic use of flexible alkyl or alkoxy linkers to connect two or more pharmacophoric groups is a well-established principle in drug design. This approach allows for the creation of molecules that can bridge different binding sites on a single target or even interact with two different biological targets simultaneously.

The assembly of these three historically significant components into the this compound structure represents a logical progression in medicinal chemistry, combining proven pharmacophoric elements to create novel chemical entities with high potential for therapeutic intervention.

Overview of Research Areas and Therapeutic Relevance

The this compound scaffold and its close analogs have been investigated in several key areas of therapeutic research, primarily due to their ability to serve as foundational structures for inhibitors of various enzymes and modulators of receptors.

Enzyme Inhibition: A primary application for this scaffold is in the design of enzyme inhibitors. By modifying the aniline and piperidine rings, researchers have developed potent inhibitors for several enzyme classes.

Cholinesterase and Monoamine Oxidase Inhibition: In the context of neurodegenerative diseases like Alzheimer's, derivatives of this scaffold have been explored as dual inhibitors of cholinesterases (which break down the neurotransmitter acetylcholine) and monoamine oxidases (which are involved in the metabolism of other neurotransmitters). For instance, complex indole (B1671886) derivatives incorporating a substituted piperidin-4-yl)propoxy moiety have been identified as potent dual inhibitors, aiming to address multiple pathological pathways of the disease. nih.gov

Kinase Inhibition: The aniline portion of the scaffold is a classic "hinge-binding" element for many kinase inhibitors used in cancer therapy. While direct examples for the parent compound are part of broader patents, structurally related 4-piperazinylpropoxy anilines have shown activity against targets like the Epidermal Growth Factor Receptor (EGFR) kinase. vulcanchem.com The piperidine/piperazine (B1678402) group often protrudes into the solvent-exposed region, providing a point for modification to improve solubility and pharmacokinetic properties.

Tubulin Polymerization Inhibition: Piperazine-containing arylamides, which share a similar structural logic, have been developed as potent inhibitors of tubulin polymerization, a mechanism used by several successful anticancer drugs. nih.gov This suggests that the this compound scaffold could also be adapted for this therapeutic strategy.

Other Therapeutic Areas: The versatility of the scaffold extends beyond enzyme inhibition.

Anticancer Research: Piperidine-containing compounds are actively being investigated for cancer therapy. nih.gov They have been incorporated into molecules that induce apoptosis (programmed cell death) in various cancer cell lines, including those of hematological origin. nih.gov

Neurological Disorders: The ability of piperidine and piperazine derivatives to cross the blood-brain barrier makes them attractive for developing drugs targeting the central nervous system (CNS). doi.org Research has shown that compounds with these motifs can modulate neuronal calcium channels and may offer neuroprotective effects, potentially useful for conditions like Alzheimer's disease. doi.org

The research findings are summarized in the table below, showcasing the activity of compounds derived from or related to the core scaffold.

| Compound Class | Target | Biological Activity/Relevance |

| Indole derivatives with (piperidin-4-yl)propoxy moiety | Cholinesterases & Monoamine Oxidases | Dual inhibitors for potential Alzheimer's disease therapy nih.gov |

| 4-Piperazinylpropoxy anilines | EGFR kinase | Inhibition of a key cancer-related enzyme vulcanchem.com |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Apoptosis pathways (e.g., p53, Bax) | Induction of cell death in hematological cancer cells nih.gov |

| Arylamide derivatives with piperazine moiety | Tubulin Polymerization | Anticancer activity by disrupting microtubule formation nih.gov |

| Piperazine derivatives | Neuronal Calcium Channels (e.g., TRPC6) | Neuroprotective effects, potential for Alzheimer's disease doi.org |

This body of research underscores the immense potential of the this compound scaffold as a privileged structure in the ongoing quest for new and more effective medicines.

Structure

3D Structure

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

3-(3-piperidin-1-ylpropoxy)aniline |

InChI |

InChI=1S/C14H22N2O/c15-13-6-4-7-14(12-13)17-11-5-10-16-8-2-1-3-9-16/h4,6-7,12H,1-3,5,8-11,15H2 |

InChI Key |

NWYSNUTTYKBUKB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCCOC2=CC=CC(=C2)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of the 3 3 Piperidin 1 Yl Propoxy Aniline Core

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of the target molecule, 3-(3-(Piperidin-1-yl)propoxy)aniline, reveals two primary disconnection points that guide the synthetic strategy. The most logical disconnections are at the ether linkage (C-O bond) and the piperidine (B6355638) nitrogen-carbon bond (C-N bond).

Route A involves disconnecting the ether bond first. This approach identifies 3-aminophenol and a suitable 3-carbon electrophile bearing the piperidine ring, such as 1-(3-halopropyl)piperidine, as key precursors. Alternatively, and more strategically, 3-nitrophenol can be used in place of 3-aminophenol. This protects the reactive amino group during the alkylation step and allows for its formation in the final step of the synthesis.

Route B also disconnects the ether bond but envisions the piperidine ring being introduced after the propoxy chain is attached to the aromatic ring. This pathway identifies a halogenated propoxy-aniline or its nitro precursor, like 1-(3-chloropropoxy)-3-nitrobenzene, and piperidine as the key intermediates.

Both strategies converge on a set of simple, commercially available starting materials:

Aromatic Core: 3-Nitrophenol

Alkyl Chain: A 1,3-dihalopropane, such as 1-bromo-3-chloropropane.

Amino Moiety: Piperidine

The use of 3-nitrophenol is generally preferred as the nitro group is a robust directing group and can be readily reduced to the target aniline (B41778) functionality in the final synthetic step, avoiding potential side reactions associated with a free amino group.

Methodologies for the Preparation of Core Intermediates

The success of the synthesis relies on the efficient preparation of key intermediates derived from the retrosynthetic analysis.

The piperidine-containing alkylating agent, 1-(3-chloropropyl)piperidine, is a crucial intermediate for one of the primary synthetic routes. It is typically synthesized via a nucleophilic substitution reaction between piperidine and a 1,3-dihalopropane, such as 1-bromo-3-chloropropane. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed.

In a typical procedure, piperidine is reacted with an excess of 1-bromo-3-chloropropane. prepchem.comprepchem.com The greater reactivity of the bromine atom compared to the chlorine atom allows for selective substitution. The reaction is often performed in a suitable solvent like acetonitrile (B52724) or acetone with a base such as potassium carbonate to scavenge the HBr byproduct. prepchem.com

| Reactants | Base | Solvent | Conditions | Product |

| Piperidine, 1-Bromo-3-chloropropane | K₂CO₃ | Acetonitrile | Stirred at 25°C | 1-(3-Chloropropyl)piperidine |

| 1-(3-chlorophenyl)piperazine, 1-Bromo-3-chloropropane | NaOH | Water/Acetone | 0-10°C then RT | 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine |

For the synthetic strategy that involves introducing the piperidine moiety last, a halogenated propoxy-nitrobenzene intermediate is required. The compound 1-(3-chloropropoxy)-3-nitrobenzene is prepared by the O-alkylation of 3-nitrophenol with 1-bromo-3-chloropropane. This reaction is a variant of the Williamson ether synthesis.

A similar synthesis for the 4-nitro isomer involves heating 4-nitrophenol with 1-bromo-3-chloropropane and anhydrous potassium carbonate in acetone. prepchem.com This method can be adapted for the 3-nitro isomer, where the phenoxide, generated in situ by the base, acts as a nucleophile, attacking the more electrophilic carbon attached to the bromine, displacing it to form the desired ether linkage.

Ether Linkage Formation via O-Alkylation Reactions

The formation of the central ether linkage is the cornerstone of the synthesis of this compound. This is typically achieved via the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.com

Strategy 1: This involves the reaction of the sodium salt of 3-nitrophenol (the nucleophile) with the pre-synthesized 1-(3-chloropropyl)piperidine (the electrophile). The sodium phenoxide is generated by treating 3-nitrophenol with a strong base like sodium hydride (NaH) or sodium hydroxide (NaOH). The reaction is typically conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which facilitates the SN2 mechanism. wikipedia.org

Strategy 2: This route involves the reaction of piperidine (the nucleophile) with the pre-synthesized 1-(3-chloropropoxy)-3-nitrobenzene (the electrophile). Piperidine, being a secondary amine, is a potent nucleophile and directly displaces the chloride from the propoxy chain. This reaction is often carried out at elevated temperatures in a suitable solvent, sometimes with an added base to ensure the reaction goes to completion.

| Alkylation Strategy | Nucleophile | Electrophile | Typical Base | Typical Solvent |

| Strategy 1 | 3-Nitrophenoxide | 1-(3-Chloropropyl)piperidine | NaH, K₂CO₃ | DMF, Acetonitrile |

| Strategy 2 | Piperidine | 1-(3-Chloropropoxy)-3-nitrobenzene | K₂CO₃ (optional) | DMF, Acetonitrile |

Both pathways yield the common intermediate, 1-(3-(piperidin-1-yl)propoxy)-3-nitrobenzene. The choice of strategy often depends on the availability of starting materials and the ease of purification of the intermediates.

Introduction of the Aniline Moiety

The final step in the most common synthetic pathway is the conversion of the nitro group on the aromatic ring to a primary amine, yielding the target aniline derivative.

The reduction of the nitro group in 1-(3-(piperidin-1-yl)propoxy)-3-nitrobenzene is a standard and well-documented transformation in organic synthesis. Several methods are available to achieve this conversion with high efficiency.

Catalytic Hydrogenation: This is one of the most common and clean methods for nitro group reduction. commonorganicchemistry.com The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. acs.orgresearchgate.net The reaction is typically carried out in a solvent like ethanol or ethyl acetate at room temperature and can be performed at atmospheric or slightly elevated pressures of hydrogen.

Metal-Acid Reduction: A classic and cost-effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). vedantu.comdoubtnut.comdoubtnut.comshaalaa.com The Bechamp reduction, using iron filings and hydrochloric acid, is a widely used industrial process for converting aromatic nitro compounds to anilines. vedantu.comdoubtnut.com This method is robust and tolerant of many other functional groups.

The choice of reduction method can depend on the scale of the reaction and the presence of other functional groups in the molecule that might be sensitive to specific reaction conditions.

| Reduction Method | Reagents | Solvent | Key Advantages |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Ethyl Acetate | Clean reaction, high yield, mild conditions. acs.org |

| Metal-Acid (Bechamp) | Fe, HCl | Water, Ethanol | Cost-effective, suitable for large scale. vedantu.com |

| Metal-Acid | Sn, HCl | Ethanol | Effective but can be more expensive than Fe. |

Upon completion of the reduction, a standard workup and purification by methods such as column chromatography or recrystallization yield the final product, this compound.

Coupling Reactions Utilizing Substituted Aniline Derivatives

The primary amine of the aniline ring in this compound is a key functional group for various coupling reactions, enabling the formation of new carbon-nitrogen bonds and the construction of more complex molecules. Two of the most significant palladium-catalyzed cross-coupling reactions in this context are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides or triflates and amines. This reaction is catalyzed by palladium complexes with bulky, electron-rich phosphine ligands. In the context of this compound, the aniline nitrogen can act as the nucleophile, reacting with a variety of aryl halides to introduce diverse aromatic substituents. The choice of ligand is critical for the reaction's success, with ligands like XPhos, SPhos, and BrettPhos often employed to enhance reaction efficiency and selectivity, particularly with sterically hindered substrates. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.

The Ullmann condensation , a copper-catalyzed reaction, provides an alternative route for N-arylation. nih.gov Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. nih.gov However, modern variations utilize soluble copper catalysts with ligands such as diamines and acetylacetonates, allowing for milder reaction conditions. The Ullmann reaction can be particularly useful for coupling with electron-deficient aryl halides. nih.gov The mechanism is believed to involve the formation of a copper(I) amide intermediate, which then undergoes reaction with the aryl halide. nih.gov

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium | Copper |

| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Diamines, acetylacetonates |

| Reaction Conditions | Generally milder | Traditionally harsh, modern methods are milder |

| Substrate Scope | Broad, including sterically hindered amines and various aryl halides/triflates | Effective for electron-deficient aryl halides |

| Mechanism | Involves Pd(0)/Pd(II) catalytic cycle | Believed to proceed via a copper(I) amide intermediate |

Structural Modification and Derivatization Strategies

The modular nature of the this compound scaffold allows for systematic structural modifications at three key positions: the piperidine ring, the aniline phenyl ring, and the propoxy linker. These modifications are instrumental in exploring the structure-activity relationships (SAR) of derivatives.

The piperidine ring can be modified through various synthetic strategies to introduce substituents that can influence the molecule's polarity, basicity, and steric profile.

N-Alkylation and N-Acylation: The secondary amine of a piperidine precursor can be readily alkylated or acylated. N-alkylation can be achieved using alkyl halides in the presence of a base such as potassium carbonate in a solvent like DMF. researchgate.net N-acylation can be performed using acyl chlorides or anhydrides. These reactions are fundamental for introducing a variety of functional groups onto the piperidine nitrogen.

C-Alkylation: Introducing substituents at the carbon atoms of the piperidine ring is more complex and often requires the synthesis of the piperidine ring itself with the desired substitution pattern. beilstein-journals.org This can be achieved through multi-step sequences starting from substituted pyridines followed by reduction, or via cyclization reactions of appropriately functionalized linear precursors. nih.gov For instance, 3-alkylpiperidines can be synthesized through the alkylation of an enamide anion derived from piperidine. beilstein-journals.org

The aniline phenyl ring is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups that can modulate the electronic properties and binding interactions of the molecule.

Halogenation: The introduction of halogen atoms (e.g., Cl, Br, F) can be achieved using standard halogenating agents. These halogens can alter the electronic nature of the ring and also serve as handles for further cross-coupling reactions.

Nitration and Reduction: Nitration of the aromatic ring, followed by reduction of the nitro group to an amine, provides a route to di-substituted aniline derivatives. This additional amino group can then be further functionalized.

The flexibility of the three-carbon propoxy linker can be constrained to investigate the impact of conformational rigidity on biological activity. Linker rigidification can be achieved through several synthetic strategies:

Incorporation of Double or Triple Bonds: Introducing unsaturation into the linker, for example, by synthesizing analogues with propenoxy or propynoxy linkers, can restrict rotation and create a more defined geometry.

Cyclization: The propoxy chain can be incorporated into a cyclic system. For instance, cyclization strategies can lead to the formation of chromane or other heterocyclic ring systems that encompass the linker and part of the aniline core. This can be achieved through intramolecular cyclization reactions of appropriately functionalized precursors. nih.govnih.gov

Introduction of Steric Hindrance: Placing bulky substituents on the linker or adjacent to it on the phenyl ring can also restrict conformational freedom.

The this compound core can be utilized as a building block in the synthesis of more complex molecular architectures, including multi-component systems and conjugated derivatives.

Multi-component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. researchgate.net The aniline moiety of the core structure can participate in various MCRs, such as the Ugi or Passerini reactions, to rapidly generate libraries of diverse compounds. researchgate.net For example, a one-pot, three-component reaction involving a substituted aniline, a 1,3-dicarbonyl compound, and an aromatic aldehyde can be used to synthesize highly functionalized piperidines.

Amide Bond Formation: The aniline can be coupled with carboxylic acids to form amides. This is a common strategy for conjugating the core molecule to other chemical entities, such as amino acids, peptides, or other bioactive molecules. This is typically achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like DMAP (4-dimethylaminopyridine).

Urea and Thiourea Formation: Reaction of the aniline with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups can act as hydrogen bond donors and acceptors, influencing molecular recognition.

| Molecular Region | Modification Strategy | Reagents/Conditions | Resulting Functional Group |

| Piperidine Ring | N-Alkylation | Alkyl halide, K2CO3, DMF | Tertiary amine |

| N-Acylation | Acyl chloride/anhydride | Amide | |

| Aniline Phenyl Ring | Halogenation | Halogenating agent (e.g., NBS, NCS) | Aryl halide |

| Acylation of Amine | Acyl chloride/anhydride | Amide | |

| Linker | Rigidification | Introduction of unsaturation, cyclization | Alkene, alkyne, heterocyclic ring |

| Multi-component | Ugi Reaction | Aldehyde/ketone, carboxylic acid, isocyanide | Bis-amide |

| Conjugation | Amide Coupling | Carboxylic acid, EDCI, DMAP | Amide |

| Urea Formation | Isocyanate | Urea |

Molecular Interactions and Biological Activities of 3 3 Piperidin 1 Yl Propoxy Aniline Derivatives

Ligand-Receptor Binding and Functional Selectivity Profiling

The unique structural scaffold of 3-(3-(piperidin-1-yl)propoxy)aniline has served as a foundation for the development of various derivatives that exhibit a wide range of interactions with biological targets. These interactions are pivotal in defining their pharmacological profiles, with specific affinities for receptors and enzymes implicated in neurological and physiological processes.

Derivatives of the this compound scaffold have demonstrated significant affinity for the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor primarily expressed in the central nervous system (CNS) that modulates the release of histamine and other key neurotransmitters. acs.org These compounds often act as antagonists or inverse agonists at the H3R, a mechanism that is being explored for its therapeutic potential in various CNS disorders. acs.orgwikipedia.org

Research has identified that the piperidine (B6355638) moiety is a critical structural feature for achieving high affinity at the H3R. acs.orgnih.gov For instance, a closely related derivative, N-Phenyl-4-(3-(piperidin-1-yl)propoxy)aniline, showed high affinity for the human histamine H3 receptor (hH3R) with a Ki value in the nanomolar range. acs.org The antagonistic activity of these ligands at the H3R can enhance the release of neurotransmitters like acetylcholine (B1216132) and dopamine, which is a key area of investigation for cognitive and wakefulness-promoting effects. wikipedia.org The affinity of these derivatives underscores their potential as modulators of the histaminergic system.

Beyond the histaminergic system, this compound derivatives have shown notable binding affinity for sigma receptors (σR), particularly the σ1 and σ2 subtypes. acs.org The σ1 receptor is a unique ligand-regulated chaperone protein involved in various cellular functions and is a target for neurological conditions. nih.gov Many H3R antagonists containing a piperidine moiety have been found to possess a significant affinity for σ1R, leading to the development of dual-target ligands. acs.orgnih.govunisi.it

The aniline (B41778) derivative, N-Phenyl-4-(3-(piperidin-1-yl)propoxy)aniline, exhibits high affinity for both rat σ1R and σ2R. acs.org Interestingly, this compound demonstrated a high selectivity ratio for the σ2R over the σ1R (σ2/σ1 ratio of 24.2), which was the highest among the series of derivatives tested in that study. acs.org The dual affinity for H3 and sigma receptors is a key characteristic of this compound class, with the piperidine ring being identified as a crucial element for σ1R binding. nih.govunisi.it The replacement of the piperidine with a piperazine (B1678402) moiety often leads to a significant decrease in σ1R affinity while maintaining H3R affinity. nih.gov

| Receptor | Ki (nM) | Selectivity Ratio (σ2/σ1) |

|---|---|---|

| hH3R | 23.4 | N/A |

| σ1R (rat) | 142.0 | 24.2 |

| σ2R (rat) | 5.86 |

The N-type (CaV2.2) and T-type (CaV3.2) voltage-gated calcium channels are critical targets for pain therapeutics, as they are deeply involved in neuronal excitability and neurotransmitter release in pain pathways. nih.govnih.gov Research into N-sulfonylphenoxazines has revealed that derivatives containing the (3-(piperidin-1-yl)propoxy)phenyl moiety can function as inhibitors of these channels. nih.gov

Specifically, the compound 10-((4-(3-(Piperidin-1-yl)propoxy)phenyl)sulfonyl)-10H-phenoxazine was synthesized and evaluated as part of a series of new calcium channel inhibitors. nih.gov While detailed inhibitory concentrations for this specific compound were part of a broader study, the class of phenoxyaniline (B8288346) and sulfonamide analogues bearing terminal piperidine groups showed potent or similar potency for both CaV2.2 and CaV3.2 channels when compared to parent compounds. nih.gov This suggests that the this compound substructure can be incorporated into scaffolds that effectively modulate neuronal calcium ion channels.

Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. While the core this compound structure is not a classic cholinesterase inhibitor scaffold, complex derivatives incorporating this moiety have been developed as multi-target ligands with cholinesterase inhibitory activity.

The interaction of this compound derivatives with other significant targets such as the c-Met receptor and the Aryl Hydrocarbon Receptor (AhR) pathway has been less explored. The c-Met receptor is a tyrosine kinase involved in cancer progression, and many inhibitors possess a quinoline (B57606) core structure. mdpi.com The AhR pathway is a ligand-activated system involved in sensing environmental and endogenous signals to regulate gene expression, inflammation, and immunity. nih.govnih.gov

Based on available scientific literature, there is no significant evidence to suggest that derivatives of this compound are potent or specific modulators of the c-Met receptor or the Aryl Hydrocarbon Receptor pathway. These biological targets are not typically associated with the pharmacological profile of this class of compounds, which primarily centers on aminergic G protein-coupled receptors in the central nervous system.

Structure-Activity Relationship (SAR) Investigations

The pharmacological profile of this compound derivatives is heavily influenced by their molecular structure, and extensive structure-activity relationship (SAR) studies have provided insights into the determinants of their binding affinities and selectivity.

A primary finding across multiple studies is the critical role of the piperidine moiety . For dual H3R and σ1R activity, the piperidine ring is considered a key structural element. nih.govunisi.it Comparative studies have consistently shown that replacing the piperidine with a piperazine ring dramatically reduces or abolishes affinity for the σ1R, while often retaining high affinity for the H3R. nih.gov This makes the piperidine-containing scaffold particularly suitable for developing dual-target ligands, whereas the piperazine analogues are better suited for creating selective H3R antagonists.

The linker chain , in this case, the propoxy group, also plays a role. Studies on related H3R antagonists have shown that the length of the alkyl chain can influence affinity, with extensions sometimes leading to a decrease in H3R binding. unisi.it For the aniline derivative N-Phenyl-4-(3-(piperidin-1-yl)propoxy)aniline, the three-carbon propoxy linker was found to be optimal within the tested series for achieving high σ2R selectivity. acs.org

Finally, substitutions on the aromatic ring (the aniline portion) can modulate the activity and selectivity of the compounds. The specific placement and nature of substituents can fine-tune the interactions with the binding pockets of target receptors. The development of N-Phenyl-4-(3-(piperidin-1-yl)propoxy)aniline itself is an example of such modification to explore and optimize receptor interactions. acs.org

Impact of Piperidine Ring Substitutions on Pharmacological Activity

The piperidine moiety is a crucial structural element for the biological activity of numerous compounds, and substitutions on this ring can significantly alter pharmacological profiles. nih.govnih.gov The replacement of a piperidine ring with a piperazine core, for instance, has been shown to dramatically affect affinity for certain receptors. In one study comparing dual-activity ligands, the piperidine-containing compound exhibited a high affinity for the sigma-1 receptor (σ1R), whereas its piperazine counterpart had a significantly lower affinity. nih.govnih.gov This suggests that the piperidine ring is a critical structural feature for potent interaction with this particular receptor. nih.gov

Substitutions on the piperidine ring itself can also modulate activity. For example, in a series of N-substituted piperazine amine reuptake inhibitors, a related class of compounds, substitutions on the heterocyclic ring were explored to optimize activity. nih.gov In other studies on piperidine derivatives, the addition of methyl groups at the 3 or 4 positions of the piperidine ring was linked to the highest anticancer properties in a series of sulfonamides. ajchem-a.com The position and nature of these substituents can influence how the molecule fits into a receptor's binding pocket, affecting both potency and selectivity. researchgate.netnih.gov

The introduction of even small substituents can lead to significant changes in biological response. In a series of 1-piperazino-3-arylindans, derivatives with small substituents in the 2-position of the piperazine ring, such as methyl or dimethyl groups, retained potent D1 and D2 antagonism. nih.gov This highlights the sensitivity of receptor binding to the steric bulk on the heterocyclic amine ring.

| Compound ID | Core Structure | hH3R Ki (nM) | σ1R Ki (nM) | Reference |

|---|---|---|---|---|

| Compound 4 | Piperazine | 3.17 | 1531 | nih.gov |

| Compound 5 | Piperidine | 7.70 | 3.64 | nih.gov |

Role of the Propoxy Linker Length and Conformation in Receptor Recognition

The three-carbon propoxy linker connecting the aniline and piperidine rings plays a pivotal role in orienting these two key pharmacophores for optimal receptor interaction. The length and conformational flexibility of this alkyl chain are critical determinants of binding affinity. amanote.com Studies on related histamine H3 receptor (H3R) antagonists with a piperazine core have shown that the length of the alkylic linker can influence affinity, although the effect is not always straightforward. nih.gov

In a series of 3-phenoxypropyl piperidine analogues developed as ORL1 (NOP) receptor agonists, extensive structure-activity relationship (SAR) studies were focused on this region, leading to the identification of several potent and selective compounds. nih.gov This indicates that the propoxy linker is a key determinant of agonist activity at this receptor. The conformation of the linker dictates the spatial relationship between the aromatic and basic amine ends of the molecule, which must be precise to match the topology of the receptor's binding site. Altering the linker length, for example by shortening or lengthening the chain, could misalign these groups, leading to a loss of affinity and efficacy.

Influence of Aniline Substitutions and Extended Conjugated Systems on Efficacy

Substitutions on the aniline ring can profoundly impact the electronic and lipophilic properties of the entire molecule, thereby influencing its efficacy. mdpi.comrsc.org The position of substitution (ortho, meta, or para) is particularly important. nih.govresearchgate.net For instance, in a study of aniline derivatives containing a 1,2,3-triazole system, a clear relationship was observed between the substitution pattern on the aniline ring and the compound's lipophilicity. nih.govresearchgate.net Para-substituted derivatives showed significantly different lipophilicity compared to ortho- and meta-substituted compounds, which could be due to increased system rigidity and altered intramolecular interactions. nih.gov

Such modifications can affect how the molecule interacts with hydrophobic pockets within the receptor binding site. researchgate.net In a series of ketamine esters, substitutions on the aromatic ring with groups like Cl, Me, OMe, and CF3 were explored, revealing that 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. mdpi.com

| Compound ID | Substitution/Feature | % Inhibition at 10 µM | % Inhibition at 100 µM | Reference |

|---|---|---|---|---|

| Compound 26 | N/A | 67% | 95% | nih.gov |

| Compound 34 | Amino group | 85% | N/A | nih.gov |

| Compound 36 | Carboxylic group | Very low activity | N/A | nih.gov |

Stereochemical Considerations and Their Relationship to Biological Potency

Stereochemistry is a critical factor in the interaction between a drug molecule and its biological target. The three-dimensional arrangement of atoms can lead to significant differences in biological potency between enantiomers. In the development of piperidine analogs, stereoselective synthesis is often a key goal to isolate the more active enantiomer. ajchem-a.com

For example, in the optimization of a piperidinol-based compound for anti-tuberculosis activity, a library of derivatives was generated, and specific stereoisomers were identified as having good activity. nih.gov The (R)- and (S)-enantiomers of 1-(3-phenoxy-2-hydroxypropyl)-4-phenylpiperidin-4-ol derivatives demonstrated potent activity, underscoring the importance of the chiral center in the linker region for biological function. nih.gov This enantioselectivity arises from the specific interactions that only one isomer can make with the chiral environment of the receptor's binding site.

Mechanistic Studies of Biological Action (In Vitro)

Molecular Mechanisms of Receptor Activation, Inhibition, or Allosteric Modulation

Derivatives of this compound can exert their effects through various molecular mechanisms, including direct activation (agonism), blockade (antagonism) of a receptor's orthosteric site, or allosteric modulation. ijnrd.org Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. nih.govnih.gov This binding can result in a conformational change that either enhances (Positive Allosteric Modulation, PAM) or diminishes (Negative Allosteric Modulation, NAM) the affinity or efficacy of the orthosteric ligand. nih.gov

The piperidine moiety is a common feature in ligands that target G-protein-coupled receptors (GPCRs). nih.gov The specific interactions between the ligand and receptor determine the functional outcome. For instance, in studies of the cannabinoid CB1 receptor, the interaction between a ligand's carboxamide group and the residue Lys192 (K3.28) was found to be crucial for its inverse agonist activity. researchgate.net Such hydrogen bonds or hydrophobic interactions can stabilize the receptor in either an active or inactive conformation, leading to activation or inhibition of downstream signaling. researchgate.netnih.gov Molecular modeling studies often reveal key amino acid residues within the binding pocket that are responsible for a ligand's specific pharmacological action. nih.gov

Cellular Pathways in Anti-inflammatory Activity (e.g., LPS-induced inflammation models in BV2 cells)

Many piperidine-containing compounds exhibit significant anti-inflammatory properties. ijnrd.orgnih.gov In vitro models, such as lipopolysaccharide (LPS)-induced inflammation in murine microglial (BV2) or macrophage (RAW 264.7) cells, are commonly used to elucidate the cellular pathways involved. nih.govnih.govtermedia.pl LPS, a component of Gram-negative bacteria, activates immune cells, leading to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govtermedia.plnih.gov

Studies have shown that active derivatives can suppress the production of these inflammatory molecules in a concentration-dependent manner. nih.govnih.gov The underlying mechanism often involves the inhibition of key inflammatory signaling pathways. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.gov In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.gov Active compounds can prevent this by inhibiting the phosphorylation of IκB. nih.gov

Another major signaling cascade involved is the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes kinases like ERK, JNK, and p38. nih.govmdpi.com Phosphorylation of these MAPKs is a key step in the inflammatory response. Several anti-inflammatory compounds have been shown to exert their effects by inhibiting the LPS-induced phosphorylation of Akt, JNK, ERK, and p38 proteins. nih.govnih.gov By blocking these upstream signaling events, the compounds effectively shut down the inflammatory cascade.

| Compound Class | Effect | Signaling Pathway(s) Inhibited | Reference |

|---|---|---|---|

| Piperine | Inhibited TNF-α, IL-6, IL-1β, PGE2 production | NF-κB activation | nih.gov |

| Isoquinoline-1-carboxamides | Reduced IL-6, TNF-α, NO production | MAPKs (ERK, JNK, p38), NF-κB | nih.gov |

| 1,8-Naphthyridine-2-carboxamide | Attenuated NO, TNF-α, IL-6 production | TLR4/Myd88/NF-κB | mdpi.com |

| 3-(3-hydroxyphenyl)-indolin-2-one | Inhibited NO, TNF-α, IL-6 production | Akt, MAPK, NF-κB | nih.gov |

Mechanistic Insights into Antimicrobial Activity (e.g., against Staphylococcus aureus and Cryptococcus neoformans)

Derivatives of this compound have been investigated for their antimicrobial properties, with research providing insights into their mechanisms of action against both bacterial and fungal pathogens.

Against the Gram-positive bacterium Staphylococcus aureus , a significant cause of hospital-acquired infections, the antimicrobial action of related piperidine derivatives involves disruption of fundamental cellular processes. One such mechanism is the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. For instance, the derivative 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) has been shown to be taken up by microbial cells, leading to the hollowing out of the bacterial cytoplasm without disintegrating the membrane. nih.gov A DNA gyrase supercoiling assay confirmed that PNT inhibits this enzyme in a dose-dependent manner, suggesting this is a key part of its antimicrobial activity. nih.gov The bactericidal nature of these compounds has been demonstrated, with minimum bactericidal concentrations (MBC) being nearly identical to their minimum inhibitory concentrations (MIC). nih.gov Studies on other piperidine derivatives have also shown good activity against S. aureus, sometimes comparable to standard antibiotics like chloramphenicol. biointerfaceresearch.com

In the context of fungal pathogens, such as the opportunistic yeast Cryptococcus neoformans , the mechanisms are multifaceted. N-hydroxypyridone derivatives, which share structural similarities, appear to function primarily by chelating iron, which is essential for the catalytic activity of many enzymes. researchgate.net This action makes them effective fungicides. researchgate.net Other piperidone derivatives have been found to inhibit ergosterol (B1671047) biosynthesis by targeting the enzyme sterol 14-demethylase, a mechanism similar to that of azole antifungals like fluconazole. preprints.org Furthermore, some synthetic antimicrobial peptides have demonstrated anticryptococcal activity by interacting with membrane receptors, leading to an overproduction of reactive oxygen species (ROS), which causes cellular damage. nih.gov These peptides can also interfere with the ergosterol biosynthesis pathway and decouple cytochrome c from the mitochondria, inducing apoptosis. nih.gov Some compounds have shown efficacy even against fluconazole-resistant strains, highlighting their potential as alternative therapeutic agents. preprints.org

| Pathogen | Compound Class/Derivative | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Staphylococcus aureus | 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Inhibition of DNA gyrase; disruption of cytoplasm. | nih.gov |

| Cryptococcus neoformans | N-hydroxypyridones | Chelation of iron within iron-dependent enzymes. | researchgate.net |

| Cryptococcus neoformans | 1,5-diarylidene-4-piperidones | Inhibition of ergosterol biosynthesis via targeting sterol 14-demethylase. | preprints.org |

| Cryptococcus neoformans | Synthetic Antimicrobial Peptides (SAMPs) | Interaction with membrane receptors, leading to ROS overproduction and apoptosis. | nih.gov |

Antiviral Efficacy and Underlying Molecular Mechanisms (e.g., against Hepatitis C Virus)

The global health burden of the Hepatitis C Virus (HCV) has driven extensive research into new antiviral agents, with several derivatives structurally related to this compound showing significant promise. nih.govscienceopen.com These compounds interfere with the HCV life cycle through diverse molecular mechanisms, often targeting viral proteins or modulating host-cell pathways. nih.govnih.gov

One key strategy involves the development of direct-acting antivirals (DAAs) that target essential viral proteins like the NS3/4A protease, NS5B polymerase, or the NS5A protein. nih.gov For instance, novel benzidine (B372746) and diaminofluorene (B97380) prolinamide derivatives have been identified as potent inhibitors of the HCV NS5A protein, which is critical for viral replication and assembly. researchgate.net Similarly, a series of biaryl amide derivatives have demonstrated potent anti-HCV activity, with structure-activity relationship studies leading to the identification of compounds with EC₅₀ values as low as 15 nM, comparable to the clinical drug telaprevir. nih.gov

Another successful molecular mechanism involves the modulation of host factors to create an antiviral state. Anilinocoumarin derivatives, for example, have been shown to inhibit HCV replication not by directly targeting the virus, but by inducing interferon (IFN)-mediated antiviral responses within the host cell. nih.govresearchgate.net One such compound, 3-(3',4',5'-trimethoxyanilin-1'-yl)methylaminocoumarin, exhibited strong anti-HCV activity (EC₅₀ of 12 µM) and worked synergistically when combined with interferon-α or telaprevir. nih.gov Similarly, certain 3-amino-2-hydroxypropoxyisoflavone derivatives reduce HCV replication by inducing heme oxygenase-1 (HO-1) expression through the activation of the Nrf2 transcription factor. mdpi.com This induction of host-cell protective genes helps suppress viral activity. mdpi.com

| Compound Class/Derivative | Molecular Target/Mechanism | Reported Efficacy (EC₅₀) | Reference |

|---|---|---|---|

| Biaryl Amide Derivatives | Direct-acting antiviral; specific target not fully elucidated but potent inhibitor of HCV replication. | 0.09–1.32 µM for lead compounds. | nih.gov |

| Anilinocoumarin Derivatives | Induction of interferon (IFN)-mediated antiviral responses. | 12 ± 0.3 μM. | nih.gov |

| 3-Amino-2-hydroxypropoxyisoflavone Derivatives | Induction of heme oxygenase-1 (HO-1) expression via Nrf2 pathway. | 6.53 µM for most active compound. | mdpi.com |

| Benzidine Prolinamide Derivatives | Inhibition of viral NS5A protein. | 28 pM against genotype 1b. | researchgate.net |

Cell-Based Functional Assays for Receptor Activation and Ion Channel Activity (e.g., FLIPR calcium imaging assay)

To characterize the functional activity of novel compounds like this compound derivatives, cell-based assays are indispensable. The Fluorometric Imaging Plate Reader (FLIPR) calcium imaging assay is a high-throughput screening method widely used to study G-protein-coupled receptors (GPCRs) and ion channels, whose activation often leads to changes in intracellular calcium (Ca²⁺) concentrations. doi.orgnih.gov

The assay works by pre-loading cells that express the target receptor or ion channel with a calcium-sensitive fluorescent dye. doi.orgmoleculardevices.com When a compound (agonist) binds to and activates a GPCR (such as a Gq-coupled receptor), it triggers a signaling cascade that results in the release of Ca²⁺ from intracellular stores, like the endoplasmic reticulum, into the cytoplasm. nih.gov This increase in intracellular Ca²⁺ concentration is detected by the dye, which fluoresces upon binding to calcium. The FLIPR instrument measures the change in fluorescence intensity in real-time, providing a quantitative readout of receptor activation. doi.org The assay can also be used to identify antagonists, which block the fluorescence signal induced by a known agonist. doi.org Modern FLIPR assay kits often include masking technology to reduce background fluorescence and probenecid-free formulations to avoid interference with certain biological targets. moleculardevices.com

Piperidine derivatives have been identified as potent ligands for various GPCRs and ion channels. For example, BF2.649, a piperidine derivative, acts as a potent inverse agonist/antagonist at the human histamine H3 receptor. nih.gov Other series of N-(4-piperidinyl)-2-indolinones have been discovered as both potent agonists and antagonists at the nociceptin (B549756) receptor (NOP), an opioid receptor subtype. nih.gov The functional activity—whether a compound activates (agonist) or blocks (antagonist) these receptors—can be precisely quantified using methods like the FLIPR calcium mobilization assay, making it a critical tool in the pharmacological profiling of these derivatives. nih.govnih.gov

| Step | Description | Purpose |

|---|---|---|

| 1. Cell Plating | Cells stably or transiently expressing the target receptor or ion channel are plated in multi-well plates (e.g., 384-well). | To create a uniform cell monolayer for automated analysis. |

| 2. Dye Loading | Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4, Calcium 5) that enters the cell. | To introduce the calcium indicator into the cytoplasm where it can detect changes in Ca²⁺ levels. |

| 3. Compound Addition | The FLIPR instrument adds the test compound (potential agonist or antagonist) to the wells. | To initiate a potential cellular response by interacting with the target. |

| 4. Fluorescence Reading | The instrument measures the fluorescence intensity before and after compound addition. | To quantify the change in intracellular Ca²⁺, which correlates with receptor/channel activation or inhibition. |

Preclinical Research and Pharmacological Evaluation in Relevant Models

In Vivo Efficacy Assessments in Animal Models

The therapeutic potential of compounds containing the piperidine-propoxy-aniline scaffold has been investigated in various animal models of pain. Research into dual-acting ligands that target multiple receptors, such as histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors, has identified promising analgesic properties in this chemical class. nih.govnih.gov

A study focusing on a series of piperidine-based derivatives evaluated their efficacy in models of both nociceptive (acute) and neuropathic (chronic) pain. nih.gov In this series, certain compounds demonstrated a broad spectrum of analgesic activity. nih.govnih.gov For instance, one of the lead compounds, identified as compound 12 in the study, showed significant effects in pain models. nih.gov The evaluation typically involves standardized tests in rodents. Nociceptive pain can be assessed using the hot plate test, which measures the reaction time to a thermal stimulus, while neuropathic pain, often induced by nerve injury, is evaluated by measuring the response to mechanical stimuli (mechanical allodynia). mdpi.comresearchgate.net

In the aforementioned study, while some analogs like compound 7 (N-Phenyl-4-(3-(piperidin-1-yl)propoxy)aniline Oxalate) were synthesized, they also produced significant sedative effects and motor impairment, complicating the assessment of their direct analgesic properties. nih.gov In contrast, another analog was found to have a better preclinical profile, leading to its selection for more detailed analysis of its pain-relieving effects. nih.gov The engagement of both H3R and σ1R is considered a novel molecular mechanism for achieving broad-spectrum analgesia. nih.gov

Table 1: Representative In Vivo Efficacy Data for a Structurally Related Piperidine (B6355638) Derivative (Compound 12) in Pain Models

This table presents illustrative data from a published study on a related compound to demonstrate typical research findings.

| Pain Model | Test | Observed Effect of Analog Compound | Reference |

| Nociceptive Pain | Hot Plate Test | Statistically significant increase in pain threshold | nih.gov |

| Neuropathic Pain | Von Frey Test (Mechanical Allodynia) | Statistically significant reversal of nerve injury-induced hypersensitivity | nih.gov |

The propoxy-piperidine scaffold is also present in molecules investigated for their potential in treating cognitive deficits associated with neurodegenerative disorders. One such compound, BF2.649 (1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine), which acts as a histamine H3 receptor inverse agonist, has been evaluated for its effects on memory and cognition. nih.gov Histamine H3 receptor inverse agonists are known to enhance the activity of histaminergic neurons in the brain, which can promote vigilance and cognitive functions. nih.gov

Preclinical evaluation of BF2.649 was conducted using the two-trial object recognition test in mice. nih.gov This test assesses an animal's ability to recognize a novel object versus a familiar one, a measure of memory. The study investigated the compound's ability to reverse memory deficits induced by scopolamine (B1681570) (a chemically-induced model of amnesia) as well as its effect on natural forgetting over time. The results demonstrated that BF2.649 had a significant pro-mnesic (memory-enhancing) effect in these models, suggesting that compounds with this core structure may have therapeutic potential for cognitive disorders. nih.gov While not specifically focused on neurodegeneration, such models are crucial first steps in evaluating the potential of new chemical entities for more complex neurological diseases like Alzheimer's. researchgate.net

Pharmacokinetic and Metabolic Stability Research Methodologies

In vitro metabolic stability assays are a cornerstone of early drug discovery, used to predict how a compound will be cleared from the body. evotec.com These experiments typically use subcellular fractions from the liver, such as microsomes, which contain a high concentration of drug-metabolizing enzymes like the cytochrome P450 (CYP) family. evotec.comnih.gov

The standard procedure involves incubating the test compound, such as 3-(3-(Piperidin-1-yl)propoxy)aniline, with human liver microsomes (HLM) at 37°C. evotec.com The reaction is initiated by adding a necessary cofactor, NADPH. evotec.com Samples are collected at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is stopped. The concentration of the remaining parent compound is then measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). evotec.com

From the rate of disappearance of the compound, key pharmacokinetic parameters can be calculated:

Half-life (t½): The time it takes for 50% of the compound to be metabolized.

In vitro intrinsic clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize the drug. nih.gov

For compounds containing a piperidine moiety, a common site of metabolism is the piperidine ring itself. Studies on other piperidine-containing molecules have shown that metabolism often involves NADPH-dependent processes leading to the formation of various mono- and multi-oxidized metabolites through aliphatic hydroxylation. frontiersin.org Similarly, the aniline (B41778) portion of the molecule could also be a site for oxidative metabolism. frontiersin.orgnih.gov

Table 2: Typical Protocol for an In Vitro Metabolic Stability Assay

| Parameter | Typical Condition | Purpose | Reference |

| Assay Matrix | Human Liver Microsomes (HLM) | Provides key drug-metabolizing enzymes (e.g., CYPs). | evotec.com |

| Protein Concentration | 0.5 mg/mL | Standardized amount of enzyme source. | evotec.com |

| Test Compound Conc. | 1 µM | A concentration relevant for enzyme kinetics. | evotec.com |

| Cofactor | 1 mM NADPH | Initiates Phase I metabolic reactions. | evotec.com |

| Incubation Time | 0 - 45 minutes | To measure the rate of compound depletion over time. | evotec.com |

| Analysis Method | LC-MS/MS | For sensitive and specific quantification of the test compound. | nih.gov |

When a compound exhibits poor metabolic stability (i.e., it is cleared too quickly), one advanced strategy used by medicinal chemists is selective deuteration. juniperpublishers.com This involves replacing one or more hydrogen atoms at metabolically vulnerable positions with deuterium (B1214612), a stable isotope of hydrogen. juniperpublishers.commdpi.com

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since the breaking of this bond is often the rate-limiting step in CYP-mediated metabolism, its increased strength can slow down the metabolic process. mdpi.com This is known as the "kinetic isotope effect." For a molecule like this compound, potential sites of metabolic attack include the piperidine ring and the aniline ring. frontiersin.orgnih.gov

Strategically placing deuterium atoms at these "soft spots" can:

Increase the metabolic half-life of the drug. juniperpublishers.com

Decrease the rate of systemic clearance. juniperpublishers.com

Potentially reduce the formation of reactive or toxic metabolites. juniperpublishers.com

For example, this strategy has been successfully applied to improve the metabolic stability of other piperidine derivatives and compounds containing aniline groups. juniperpublishers.commdpi.com The deuterated analogue of a tyrosine kinase inhibitor with a phenylamino (B1219803) (aniline) group was found to be significantly more stable in rat liver microsomes than its non-deuterated parent. mdpi.com This approach allows for the optimization of a compound's pharmacokinetic profile without significantly altering its fundamental structure or pharmacological activity. mdpi.com

Theoretical and Computational Chemistry Studies

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is crucial in drug design for understanding and predicting the interaction between a ligand, such as 3-(3-(Piperidin-1-yl)propoxy)aniline, and its potential protein target.

The this compound scaffold, containing a basic piperidine (B6355638) ring and an aniline (B41778) moiety connected by a flexible propoxy linker, suggests potential interactions with various central nervous system (CNS) targets. For instance, similar piperidine-containing structures have shown high affinity for sigma (σ) receptors and histamine (B1213489) H3 receptors. nih.gov Docking studies of this compound into the active sites of such receptors would be essential to elucidate the specific molecular interactions responsible for binding affinity.

Key interactions that could be modeled for this compound include:

Hydrogen Bonding: The aniline amine group and the ether oxygen in the propoxy linker can act as hydrogen bond acceptors or donors.

Ionic Interactions: The basic piperidine nitrogen, which is likely protonated at physiological pH, can form strong ionic bonds with acidic residues (e.g., aspartic acid, glutamic acid) in a receptor's binding pocket.

Hydrophobic Interactions: The phenyl ring of the aniline and the aliphatic cyclic system of the piperidine can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues like phenylalanine, tryptophan, and leucine. mdpi.com

Cation-π Interactions: The positively charged piperidinium ion can interact favorably with the electron-rich aromatic rings of residues such as tyrosine, tryptophan, and phenylalanine.

A typical molecular docking workflow would involve preparing a 3D model of the target protein and the ligand, performing the docking simulation to generate various binding poses, and then "scoring" these poses based on predicted binding energy. The results can identify the most probable binding mode and highlight the key amino acid residues involved in the interaction, guiding further structural modifications to enhance potency and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized analogues. mdpi.com

For a series of compounds based on the this compound scaffold, a QSAR study would involve calculating a wide range of molecular descriptors for each analogue and correlating them with their experimentally determined biological activity (e.g., binding affinity or functional potency). slideshare.net Key descriptors relevant to this scaffold would likely include:

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which describes the lipophilicity of the molecule. This is crucial for membrane permeability and interaction with hydrophobic pockets in the target protein. nih.gov

Electronic Descriptors: Such as Hammett constants (σ) for substituents on the aniline ring, atomic partial charges, and dipole moment. These describe the electron-donating or withdrawing nature of substituents, which can influence binding interactions like hydrogen bonds and ionic bonds. nih.govnih.gov

Steric Descriptors: Such as molar refractivity (MR) or Taft's steric factor (Es), which quantify the size and shape of substituents. These parameters are important for determining how well a molecule fits into the receptor's binding site. nih.gov

A hypothetical QSAR study on derivatives of this compound might reveal that increased lipophilicity in one part of the molecule enhances activity, while bulky substituents on the aniline ring are detrimental. The resulting QSAR equation could then be used to prioritize the synthesis of novel derivatives with the highest predicted activity. researchgate.net

Table 1: Key Molecular Descriptors for QSAR Analysis of a Hypothetical this compound Analog Series

| Descriptor Type | Example Descriptor | Relevance to Biological Activity |

| Hydrophobic | MLOGP (Moriguchi octanol-water partition coefficient) | Influences membrane permeability and hydrophobic interactions with the target. nih.gov |

| Electronic | Hammett Constant (σ) | Describes the electron-donating/withdrawing effects of substituents on the aniline ring. mdpi.comnih.gov |

| Steric | Molar Refractivity (MR) | Relates to the volume occupied by a substituent and its potential for van der Waals interactions. nih.gov |

| Topological | Number of Rotatable Bonds (nRotb) | Indicates molecular flexibility, which affects binding entropy and conformational fit. researchgate.net |

| Quantum Chemical | Dipole Moment | Reflects the polarity of the molecule, which can be important for long-range interactions with the target. |

Conformational Analysis and Molecular Dynamics Simulations of the Scaffold

While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes of both the ligand and the target protein over time. nih.gov For a flexible molecule like this compound, understanding its conformational behavior is critical.

The scaffold possesses significant flexibility due to several rotatable bonds, particularly within the propoxy linker. researchgate.net Conformational analysis would identify low-energy, stable conformations of the molecule in different environments (e.g., in a vacuum, in water, or bound to a receptor).

MD simulations can be used to:

Explore Conformational Space: To understand the range of shapes the molecule can adopt in solution, which determines the conformation available for binding to a target.

Analyze Ligand-Target Stability: After docking, an MD simulation of the ligand-protein complex can assess the stability of the predicted binding pose. The simulation can reveal whether key interactions are maintained over time or if the ligand dissociates or shifts to a different binding mode. researchgate.net

Simulate Membrane Permeation: For a CNS-active compound, the ability to cross the blood-brain barrier is essential. MD simulations can model the interaction of this compound with a lipid bilayer, providing insights into its mechanism of permeation and partitioning into the cell membrane. mdpi.com

The piperidine ring itself can exist in different chair, boat, or twist-boat conformations. MD simulations can clarify the preferred conformation of this ring when the molecule is free in solution versus when it is constrained within a receptor's binding pocket. nih.gov These simulations provide a more realistic and detailed understanding of the molecular interactions governing biological activity.

Computational Prediction of Molecular Properties Relevant to Biological Activity and Distribution

In silico tools are widely used to predict key molecular properties that determine a compound's pharmacokinetic profile, such as its absorption, distribution, metabolism, and excretion (ADME). arxiv.orgnih.gov For a potential CNS drug like this compound, specific properties are particularly important.

Protonation States: The basicity of the piperidine nitrogen (pKa) is a critical parameter. At physiological pH (~7.4), this nitrogen is expected to be predominantly protonated, carrying a positive charge. nih.gov This charge is often essential for forming a salt bridge with an acidic residue in the target binding site. Computational pKa prediction tools can estimate this value and help understand how the charge state might change in different biological compartments. nih.gov

Central Nervous System Multi-Parameter Optimization (CNS MPO) Score: To improve the chances of designing a successful CNS drug, a multi-parameter optimization approach is often used. The CNS MPO score combines several calculated physicochemical properties into a single desirability score, with a higher score indicating a better-predicted profile for a CNS drug candidate. nih.gov Properties typically included in this calculation are:

ClogP: Calculated logarithm of the octanol/water partition coefficient.

ClogD: Calculated logP at pH 7.4.

Molecular Weight (MW): The mass of the molecule.

Topological Polar Surface Area (TPSA): A measure of the molecule's polarity.

Hydrogen Bond Donors (HBD): The number of N-H or O-H bonds.

pKa: The calculated basicity of the most basic center.

By calculating these properties for this compound and its analogues, researchers can prioritize compounds with a more favorable predicted CNS drug-like profile, such as good brain penetration and low risk of efflux by transporters like P-glycoprotein. nih.govnih.gov

Table 2: Predicted Physicochemical and CNS-Relevant Properties for this compound

| Property | Predicted Value | Significance for Biological Activity and Distribution |

| Molecular Weight (MW) | 248.37 g/mol | Within the optimal range for oral bioavailability and CNS penetration. researchgate.net |

| ClogP | 2.8 - 3.2 | Indicates moderate lipophilicity, balancing solubility and membrane permeability. nih.gov |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | Below the typical threshold for good CNS penetration (<90 Ų). nih.gov |

| Hydrogen Bond Donors (HBD) | 1 (from aniline -NH₂) | Low number of donors is favorable for crossing the blood-brain barrier. nih.gov |

| Hydrogen Bond Acceptors (HBA) | 3 (2 from N, 1 from O) | Within an acceptable range for drug-likeness. researchgate.net |

| Most Basic pKa | 9.0 - 10.0 (Piperidine N) | Ensures the molecule is protonated at physiological pH, which is often crucial for target binding. nih.govnih.gov |

| CNS MPO Score | 4.0 - 5.0 | A high score suggests a good overall profile for a CNS drug candidate. nih.gov |

Advanced Analytical Methodologies in the Characterization of 3 3 Piperidin 1 Yl Propoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D-NMR techniques like HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like 3-(3-(Piperidin-1-yl)propoxy)aniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity.

¹H NMR spectroscopy identifies the different types of protons in the molecule based on their chemical environment. The spectrum would show distinct signals for the aromatic protons of the aniline (B41778) ring, the protons of the propoxy chain, and the protons of the piperidine (B6355638) ring. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (e.g., singlet, doublet, triplet, multiplet) reveal information about neighboring protons.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for a complete count of the carbon environments. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, distinguishing between aromatic, aliphatic, and oxygen-bound carbons.

2D-NMR techniques are employed to resolve ambiguities and definitively map the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the precise assignment of which proton is bonded to which carbon.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aniline-H2, H4, H5, H6 | ~6.2 - 7.1 | ~101 - 130 |

| Aniline-C1, C3 | - | ~148, ~160 |

| Propoxy -OCH₂- | ~3.9 - 4.1 | ~65 - 67 |

| Propoxy -CH₂- | ~1.9 - 2.1 | ~26 - 28 |

| Propoxy -CH₂N- | ~2.4 - 2.6 | ~56 - 58 |

| Piperidine -CH₂N- (eq) | ~2.3 - 2.5 | ~54 - 56 |

| Piperidine -CH₂- (ax, eq) | ~1.4 - 1.6 | ~24 - 26 |

| Note: These are typical, predicted values. Actual experimental values may vary depending on the solvent and other conditions. |

Mass Spectrometry (MS) Applications (e.g., Time-of-Flight Mass Spectrometry with Electrospray Ionization)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound with high precision. For polar and non-volatile molecules like this compound, Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) mass analyzer is a commonly used method. scielo.br

ESI is a soft ionization technique that transfers molecules from solution into the gas phase as ions with minimal fragmentation. researchgate.net In the positive ion mode, the molecule is typically protonated, forming the molecular ion [M+H]⁺. The TOF analyzer then separates these ions based on the time it takes them to travel through a flight tube, which is proportional to their mass. researchgate.netrsc.org This technique allows for the accurate determination of the monoisotopic mass of the compound, which can be used to confirm its elemental composition. The high resolution of TOF-MS enables the differentiation between compounds with very similar nominal masses.

Table 2: Calculated Mass Spectrometric Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₂₂N₂O |

| Average Molecular Weight | 234.34 g/mol |

| Monoisotopic Mass | 234.1732 u |

| Expected [M+H]⁺ Ion (m/z) | 235.1805 |

Chromatographic Separation Techniques and Purity Assessment (e.g., Reverse-Phase High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and quantification of individual components in a mixture. It is widely used for purity assessment of pharmaceutical compounds and intermediates. thermofisher.comrsc.org For a moderately polar compound like this compound, a Reverse-Phase HPLC (RP-HPLC) method is typically employed. researchgate.netsielc.com

In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-modified silica (B1680970) column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sigmaaldrich.comnih.gov The components of the sample are separated based on their relative hydrophobicity; less polar compounds are retained longer on the column. The pH of the mobile phase is often controlled with buffers to ensure that ionizable compounds like amines are in a consistent protonation state, leading to sharp and reproducible peaks. Purity is determined by injecting a solution of the compound and monitoring the eluent with a detector, typically a UV detector. The area of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of the compound's purity. researchgate.net

Table 3: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Acetonitrile; B: Water with 0.1% Formic Acid (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers. For derivatives of this compound that can be crystallized, this analysis reveals the molecule's solid-state conformation.

A key conformational feature of this molecule is the piperidine ring. It is well-established that the piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. rsc.orgnih.gov X-ray analysis would confirm this chair conformation in the solid state and detail the orientation (axial or equatorial) of the substituent at the nitrogen atom. researchgate.net Furthermore, the crystal structure elucidates intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice.

Table 4: Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Description |

| Crystal System & Space Group | Describes the symmetry of the unit cell. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. |

| Torsion Angles | Describes the conformation of flexible parts of the molecule. |

| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent packing forces. |

Potentiometric Titration for Ionization State Analysis in Solution

Potentiometric titration is a classic and reliable method for determining the acid dissociation constant (pKa) of a substance, which is a critical parameter influencing its solubility, absorption, and distribution. dergipark.org.tr The compound this compound is a dibasic molecule, containing two nitrogen atoms that can be protonated: the aromatic amino group of the aniline moiety and the aliphatic tertiary amine of the piperidine ring.

By titrating a solution of the compound with a standard acid and monitoring the pH with an electrode, a titration curve is generated. The inflection points on this curve correspond to the pKa values. The aniline nitrogen is significantly less basic because its lone pair of electrons is delocalized into the aromatic π-system. In contrast, the piperidine nitrogen's lone pair is localized, making it a much stronger base. Therefore, two distinct pKa values are expected. who.intresearchgate.netresearchgate.net This information is vital for understanding the compound's ionization state at different pH values.

Table 5: Basic Centers and Approximate Expected pKa Values

| Basic Center | Nitrogen Type | Expected pKa Range | Rationale |

| Aniline Nitrogen | Aromatic Amine | 4.5 - 5.5 | Lone pair delocalized into the aromatic ring, reducing basicity. |

| Piperidine Nitrogen | Aliphatic Tertiary Amine | 10.5 - 11.5 | Localized lone pair, typical of a secondary-derived alkylamine. |

Q & A

Q. What are the optimal synthetic routes for 3-(3-(Piperidin-1-yl)propoxy)aniline, and how can purity be maximized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between an aniline derivative and a halogenated propoxy-piperidine intermediate. For example:

- React 3-aminophenol with 1-(3-chloropropyl)piperidine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C for 12–24 hours .

- Purify the crude product via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization (ethanol/water) to achieve >95% purity .

- Monitor reaction progress using TLC (Rf ~0.4 in CH₂Cl₂/MeOH 9:1) and confirm structure via ¹H/¹³C NMR (key signals: δ 6.5–7.0 ppm for aromatic protons, δ 2.5–3.5 ppm for piperidine N-CH₂) .

Q. How can the structural integrity of this compound be confirmed?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques :

- NMR spectroscopy : Identify aromatic protons (6.5–7.0 ppm), piperidine methylene groups (2.5–3.5 ppm), and propoxy linkages (4.0–4.5 ppm) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 291.2) and rule out side products .

- Elemental analysis : Validate C, H, N percentages (theoretical: C 70.3%, H 8.7%, N 9.6%) .

Q. What are the key reactivity patterns of this compound in organic synthesis?

Methodological Answer: The compound exhibits:

- Electrophilic aromatic substitution (e.g., nitration at the para position of the aniline ring under HNO₃/H₂SO₄) .